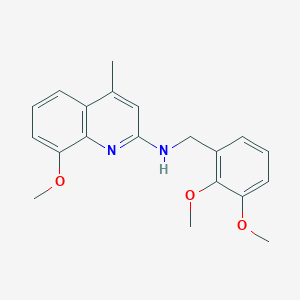
3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine, also known as MTCB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTCB is a bipiperidine derivative that has been synthesized through a multi-step process involving thiazole and morpholine.
作用機序
The mechanism of action for 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine is not fully understood. However, it is believed that 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine acts on the central nervous system by modulating the release of certain neurotransmitters, such as dopamine and serotonin. 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine has also been shown to interact with opioid receptors, which may contribute to its potential therapeutic effects in addiction and drug abuse disorders.
Biochemical and Physiological Effects:
3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine has been shown to have various biochemical and physiological effects in animal models. One study found that 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine can reduce oxidative stress and inflammation in animal models of acute lung injury. Another study found that 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine can reduce the severity of seizures in animal models of epilepsy. Additionally, 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine has been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine has several advantages for lab experiments, including its high purity and stability. However, 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine is a relatively new chemical compound, and its full range of potential therapeutic effects and limitations are not yet fully understood. Additionally, 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine is a complex compound that requires specialized equipment and expertise to synthesize and study.
将来の方向性
There are several future directions for research on 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine. One area of research is the potential therapeutic applications of 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine in treating addiction and drug abuse disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine and its potential effects on the central nervous system. Finally, research is needed to determine the safety and efficacy of 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine in human clinical trials.
合成法
The synthesis of 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine involves a multi-step process that starts with the synthesis of the thiazole ring. The thiazole ring is then reacted with morpholine to form the morpholin-4-ylcarbonyl-thiazol-2-ylmethyl intermediate. The intermediate is then reacted with 1,4'-bipiperidine to form the final product, 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine.
科学的研究の応用
3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine has been studied for its potential therapeutic applications in various scientific research studies. One study found that 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine has anti-inflammatory effects in animal models of acute lung injury. Another study found that 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine can reduce the severity of seizures in animal models of epilepsy. Additionally, 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine has been studied for its potential use in treating addiction and drug abuse disorders.
特性
IUPAC Name |
morpholin-4-yl-[1-[1-(1,3-thiazol-2-ylmethyl)piperidin-4-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2S/c24-19(22-9-11-25-12-10-22)16-2-1-6-23(14-16)17-3-7-21(8-4-17)15-18-20-5-13-26-18/h5,13,16-17H,1-4,6-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOWHBBXKMINEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=NC=CS3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B5294223.png)
![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5294226.png)
![7-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5294228.png)

![7-(cyclopropylmethyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5294247.png)

![2-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5294270.png)
![8-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5294278.png)
![2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5294286.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(2-pyridinylmethyl)acetamide](/img/structure/B5294287.png)
![2,3,5-trimethyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294299.png)

![2-(dimethylamino)-8-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B5294305.png)
![N-[3-(methylthio)phenyl]-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5294311.png)